AG-881 (Vorasidenib): A Comprehensive Technical Guide to a First-in-Class Dual Inhibitor of Mutant IDH1 and IDH2
AG-881 (Vorasidenib): A Comprehensive Technical Guide to a First-in-Class Dual Inhibitor of Mutant IDH1 and IDH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vorasidenib (AG-881) is a first-in-class, orally available, brain-penetrant small-molecule inhibitor that potently targets mutant forms of both isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in a variety of cancers, most notably gliomas and acute myeloid leukemia (AML), leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] AG-881 has been specifically designed to cross the blood-brain barrier, addressing a critical need in the treatment of IDH-mutant brain tumors.[1][5] This technical guide provides an in-depth overview of the preclinical and clinical data on AG-881, its mechanism of action, and detailed experimental methodologies.
Introduction: The Role of IDH Mutations in Cancer
Isocitrate dehydrogenase (IDH) enzymes are crucial components of the Krebs cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[6] In several cancers, including a majority of lower-grade gliomas and a subset of AML, heterozygous point mutations arise in the active sites of IDH1 (cytosolic) and IDH2 (mitochondrial).[4][6][7][8] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-KG to D-2-hydroxyglutarate (2-HG).[3][4]
The accumulation of 2-HG, an oncometabolite, competitively inhibits α-KG-dependent dioxygenases, such as the TET family of DNA hydroxylases and Jumonji-C domain-containing histone demethylases.[3][9][10] This widespread enzymatic inhibition leads to epigenetic dysregulation, including DNA hypermethylation and altered histone marks, which ultimately impairs cellular differentiation and promotes tumorigenesis.[3][11] The discovery of this oncogenic pathway has paved the way for the development of targeted therapies aimed at inhibiting mutant IDH enzymes. While isoform-selective inhibitors like ivosidenib (IDH1-mutant inhibitor) and enasidenib (IDH2-mutant inhibitor) have been approved for AML, the prevalence of both IDH1 and IDH2 mutations across different cancers and the potential for isoform switching as a resistance mechanism highlight the need for dual inhibitors.[1][12][13]
AG-881: Mechanism of Action and Preclinical Profile
AG-881 (Vorasidenib) is a potent, reversible, dual inhibitor of mutant IDH1 and IDH2 enzymes.[1][14] It binds to an allosteric pocket at the interface of the dimeric enzyme, a mechanism distinct from the active site.[1][15] This binding stabilizes an open, inactive conformation of the enzyme, preventing the conversion of α-KG to 2-HG.[16]
Biochemical and Cellular Activity
AG-881 demonstrates low nanomolar potency against a range of IDH1 and IDH2 mutations in both biochemical and cell-based assays.[17] It effectively reduces 2-HG levels in cells expressing various IDH1 and IDH2 mutations and induces cellular differentiation in primary human AML samples.[17][18]
In Vivo Efficacy and Brain Penetration
A key feature of AG-881 is its ability to penetrate the blood-brain barrier.[1][18][19] In preclinical animal models, orally administered AG-881 achieves significant brain-to-plasma ratios.[20] In an orthotopic glioma mouse model using patient-derived neurospheres, AG-881 treatment resulted in a greater than 97% reduction of 2-HG in brain tumor tissue.[1][21]
Quantitative Data Summary
The following tables summarize the key quantitative data for AG-881 from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of AG-881 [17]
| Target Enzyme/Cell Line | IC50 (nM) for 2-HG Inhibition |
| mIDH1-R132C expressing cells | 0.04 - 22 |
| mIDH1-R132G expressing cells | 0.04 - 22 |
| mIDH1-R132H expressing cells | 0.04 - 22 |
| mIDH1-R132S expressing cells | 0.04 - 22 |
| mIDH2-R140Q expressing cells | 7 - 14 |
| mIDH2-R172K expressing cells | 130 |
Table 2: In Vitro Antiproliferative Activity of AG-881 [22]
| Cell Line | IC50 (nM) |
| U-87 MG (glioblastoma) expressing IDH2-R140Q | < 50 |
| HT-1080 (fibrosarcoma) | < 50 |
| TS603 (neurosphere) | < 50 |
Table 3: Phase 1 Clinical Trial (NCT02481154) - Safety and Efficacy in Recurrent/Progressive Glioma [23]
| Parameter | Value |
| Patient Population | |
| Total Glioma Patients | 52 |
| Grade 2/3 Glioma | 90.4% |
| IDH1/IDH2 Mutation | 48 / 3 |
| Common Adverse Events (>20%) | |
| ALT Increased | 44.2% |
| AST Increased | 38.5% |
| Headache | 34.6% |
| Fatigue | 30.8% |
| Nausea | 26.9% |
| Seizure | 21.2% |
| Best Overall Response | |
| Minor Response | 2% |
| Stable Disease | 75% |
| Progressive Disease | 21% |
Table 4: Phase 3 INDIGO Trial (NCT04164901) - Efficacy in Grade 2 IDH-Mutant Glioma [24][25]
| Endpoint | AG-881 | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (months) | 27.7 | 11.1 | 0.39 (0.27 - 0.56) | < 0.0001 |
| Time to Next Intervention (months) | Not Reached | 17.8 | 0.26 (0.15 - 0.43) | < 0.0001 |
Signaling Pathways and Experimental Workflows
IDH Mutation-Driven Oncogenic Signaling Pathway
The following diagram illustrates the signaling cascade initiated by IDH1/2 mutations and the point of intervention by AG-881.
Caption: IDH mutation-driven oncogenic pathway and AG-881's mechanism of action.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow for the preclinical assessment of an IDH inhibitor like AG-881.
Caption: A generalized preclinical experimental workflow for IDH inhibitor development.
Detailed Experimental Protocols
Biochemical Potency Evaluation
The inhibitory activity of AG-881 on mutant IDH1 and IDH2 enzymes is determined using a biochemical assay that measures the NADPH-dependent reduction of α-KG to 2-HG.
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Enzymes: Recombinant human mIDH1-R132H/wild-type IDH1 heterodimer and mIDH2-R140Q homodimer are used.[1]
-
Reaction Mixture: The reaction is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA) containing the enzyme, NADPH, and α-KG.
-
Procedure:
-
AG-881 is serially diluted in DMSO and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by the addition of a mixture of NADPH and α-KG.
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The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
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The reaction is quenched by the addition of an acid (e.g., formic acid).
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm, or the production of 2-HG is quantified by LC-MS/MS.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based 2-HG Inhibition Assay
This assay quantifies the ability of AG-881 to inhibit 2-HG production in cells engineered to express mutant IDH1 or IDH2.
-
Cell Lines: Patient-derived neurosphere lines (e.g., TS603 harboring IDH1-R132H) or engineered cell lines (e.g., U87MG expressing IDH2-R140Q) are used.[20]
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
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Cells are treated with a serial dilution of AG-881 for a specified duration (e.g., 48 hours).[1]
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After treatment, the cell culture medium is collected.
-
The concentration of 2-HG in the medium is quantified using a validated LC-MS/MS method.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of 2-HG inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Orthotopic Glioma Mouse Model
This in vivo model assesses the efficacy of AG-881 in a clinically relevant setting.
-
Model System: Patient-derived IDH1-mutant glioma neurospheres (e.g., TS603) are intracranially implanted into immunocompromised mice (e.g., nude mice).[1]
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Treatment: Once tumors are established (confirmed by imaging or clinical signs), mice are randomized to receive vehicle control or AG-881 orally at a specified dose and schedule (e.g., 50 mg/kg twice daily for 4 days).[20]
-
Endpoint Analysis:
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At the end of the treatment period, mice are euthanized, and brains are harvested.
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Tumor and normal brain tissue are dissected.
-
The concentration of 2-HG in the tissue is measured by LC-MS/MS to determine the extent of target inhibition.[1]
-
In survival studies, mice are monitored for tumor progression, and survival outcomes are analyzed.
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Clinical Development and Future Directions
The clinical development of AG-881 has focused on IDH-mutant gliomas. The Phase 1 study (NCT02481154) demonstrated a favorable safety profile and preliminary signs of efficacy.[23][26] The pivotal Phase 3 INDIGO trial (NCT04164901) showed that vorasidenib significantly improved progression-free survival and time to next intervention in patients with grade 2 IDH-mutant glioma compared to placebo.[24][25][27] These results represent a significant advancement in the treatment of this patient population.
Future research will likely focus on:
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Exploring the use of AG-881 in other IDH-mutant solid tumors and hematologic malignancies.[17]
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Investigating combination therapies to overcome potential resistance mechanisms.
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Further elucidating the long-term safety and efficacy of AG-881.
Conclusion
AG-881 (Vorasidenib) is a potent, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 that has demonstrated robust preclinical activity and significant clinical benefit in patients with IDH-mutant gliomas. Its ability to effectively reduce the oncometabolite 2-HG and its favorable pharmacokinetic profile make it a promising targeted therapy. The data presented in this technical guide underscore the potential of AG-881 to change the treatment paradigm for patients with IDH-mutant cancers.
References
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